molecular formula C8H8BNO2S2 B2508511 [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid CAS No. 2377609-84-0

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid

Cat. No.: B2508511
CAS No.: 2377609-84-0
M. Wt: 225.09
InChI Key: KOCSYHYHWPWWMW-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid typically involves the formation of the benzothiazole ring followed by the introduction of the boronic acid group. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. The methylsulfanyl group can be introduced via nucleophilic substitution reactions. Finally, the boronic acid group is introduced through a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid largely depends on its application. In enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes with nucleophilic active sites .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2-methylsulfanyl-1,3-benzothiazol-6-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2S2/c1-13-8-10-6-3-2-5(9(11)12)4-7(6)14-8/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCSYHYHWPWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(S2)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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